molecular formula C11H10O2S B14729519 Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide CAS No. 5508-42-9

Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide

Katalognummer: B14729519
CAS-Nummer: 5508-42-9
Molekulargewicht: 206.26 g/mol
InChI-Schlüssel: DWQOALBKXAPECZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide is an organic compound with the molecular formula C11H10O2S and a molecular weight of 206.261. It is known for its unique structure, which includes a sulfonium group attached to a 2,3-dihydro-1,3-dioxo-1H-inden-2-ylide moiety

Vorbereitungsmethoden

The synthesis of Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonium salt with a suitable indanone derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide involves its interaction with specific molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

5508-42-9

Molekularformel

C11H10O2S

Molekulargewicht

206.26 g/mol

IUPAC-Name

2-(dimethyl-λ4-sulfanylidene)indene-1,3-dione

InChI

InChI=1S/C11H10O2S/c1-14(2)11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3

InChI-Schlüssel

DWQOALBKXAPECZ-UHFFFAOYSA-N

Kanonische SMILES

CS(=C1C(=O)C2=CC=CC=C2C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.